

Ro 63-1908: A Technical Guide to its Biological Activity and Significance

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Abstract

Ro 63-1908, chemically identified as 1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] This remarkable selectivity, with a greater than 20,000-fold preference for NR2B over NR2A-containing receptors, has established Ro 63-1908 as an invaluable tool in neuroscience research and a compound of interest in drug development.[1][3] Its activity-dependent mechanism of action further refines its pharmacological profile, offering a nuanced approach to modulating NMDA receptor function.[1] [4] This technical guide provides a comprehensive overview of the biological activity, significance, and experimental data associated with Ro 63-1908.

Introduction: The NMDA Receptor and the Role of the NR2B Subunit

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neuropathological conditions, including stroke, epilepsy, and neurodegenerative diseases. The receptor is a heterotetrameric complex typically composed of two glycine-binding NR1 subunits and two glutamate-binding NR2 subunits. The diverse NR2



subunits (NR2A, NR2B, NR2C, and NR2D) confer distinct pharmacological and biophysical properties to the receptor complex.

The NR2B subunit is predominantly expressed in the forebrain and is particularly abundant during early development. It is associated with synaptic plasticity and has been a key target for therapeutic intervention due to its involvement in excitotoxic neuronal death. Selective antagonists of the NR2B subunit, such as Ro 63-1908, are sought after for their potential to offer neuroprotection without the severe side effects associated with non-selective NMDA receptor blockers.[3]

Biological Activity of Ro 63-1908

Ro 63-1908 exhibits a highly specific and potent antagonist activity at NMDA receptors containing the NR2B subunit. Its mechanism is activity-dependent, meaning it more effectively blocks the receptor when it is activated by its agonists, glutamate and glycine.[1]

In Vitro Pharmacology

The in vitro profile of Ro 63-1908 has been extensively characterized, demonstrating its high affinity and selectivity for the NR2B subunit.



Assay	Parameter	Value	Reference
[3H]dizocilpine Binding	IC50 (High-affinity site)	0.002 μΜ	[1][2]
[3H]dizocilpine Binding	IC50 (Low-affinity site)	97 μΜ	[1][2]
Recombinant Receptors (NR1C + NR2B)	IC50	0.003 μΜ	[1]
Recombinant Receptors (NR1A/2B)	IC50	0.043 μΜ	[5]
Recombinant Receptors (NR1C + NR2A)	IC50	>100 μM	[1]
Recombinant Receptors (NR1A/2A)	IC50	>100 μM	[5]
Recombinant Receptors (NR1A/2C)	IC50	>100 μM	[5]
Glutamate-induced Toxicity	IC50	0.68 μΜ	[1][2]
Oxygen/Glucose Deprivation-induced Toxicity	IC50	0.06 μM	[1][2]

In Vivo Pharmacology

In vivo studies have corroborated the potent and selective NR2B antagonistic effects of Ro 63-1908, demonstrating its efficacy in various animal models of neurological disorders.



Model	Parameter	Dose/Concentr ation	Effect	Reference
Sound-induced Seizures (DBA/2 mice)	ED50	4.5 mg/kg i.p.	Anticonvulsant	[1][2]
NMDA-induced Seizures	ED50	2.31 mg/kg i.v.	Anticonvulsant	[1][2]
Permanent Focal Ischemia (Cortical Damage)	Plasma Concentration	450 ng/ml	39% Neuroprotection	[1][2]
Spontaneous Motor Activity (Rats/Mice)	1-30 mg/kg s.c.	Mild increase	[3][4]	
5-Choice Serial Reaction Time Task (Rats)	0.3-3 mg/kg	Increased premature responses	[3][4]	
DRL24 Task (Rats)	0.3-3 mg/kg	Reduced inter- response time, increased response rate	[3][4]	
Inflammation- induced Behavioral Allodynia	5 mg/kg i.p.	Significant reduction	[6]	_
Methamphetamin e Conditioned Place Preference (Acquisition in male rats)	3.0 mg/kg	Blocked	[7]	

Signaling Pathways and Mechanism of Action

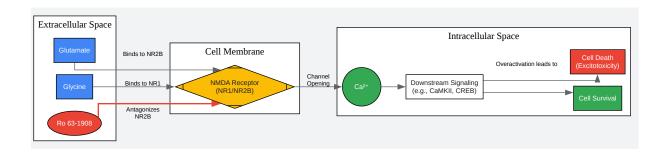




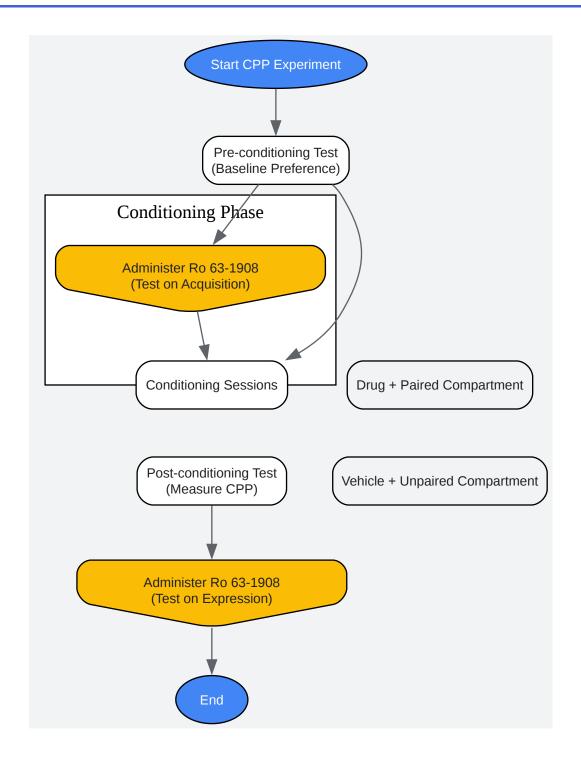


Ro 63-1908 exerts its effects by binding to the NR2B subunit of the NMDA receptor, thereby inhibiting the influx of Ca2+ ions that is characteristic of NMDA receptor activation. This modulation of calcium signaling is central to its neuroprotective and behavioral effects.









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